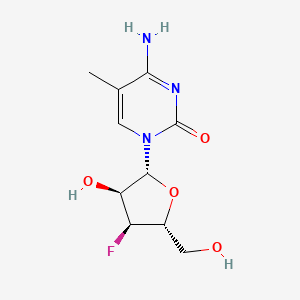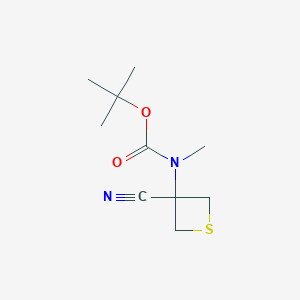
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanothietan ring, and a methyl group attached to the carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanothietan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods are critical to ensure the efficient and cost-effective production of the compound. Common purification techniques include crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new carbamate derivatives.
科学的研究の応用
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.
作用機序
The mechanism of action of tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(3-cyanothietan-3-yl)-N-ethyl-carbamate
- tert-Butyl N-(3-cyanothietan-3-yl)-N-propyl-carbamate
- tert-Butyl N-(3-cyanothietan-3-yl)-N-isopropyl-carbamate
Uniqueness
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate is unique due to its specific structural features, such as the presence of a methyl group attached to the carbamate moiety
特性
分子式 |
C10H16N2O2S |
|---|---|
分子量 |
228.31 g/mol |
IUPAC名 |
tert-butyl N-(3-cyanothietan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-9(2,3)14-8(13)12(4)10(5-11)6-15-7-10/h6-7H2,1-4H3 |
InChIキー |
MYMBFTIWEWHJSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1(CSC1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


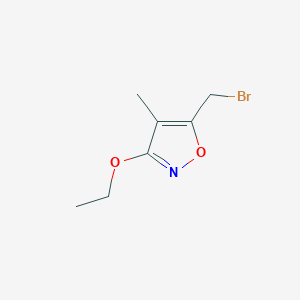
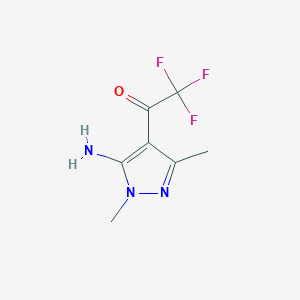
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)

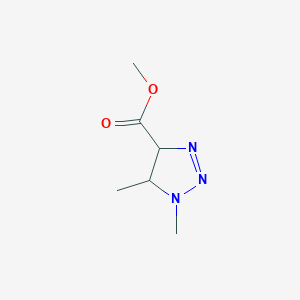


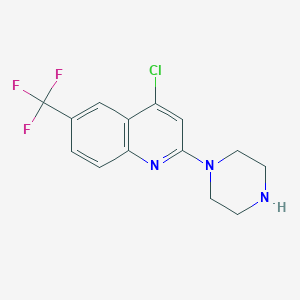
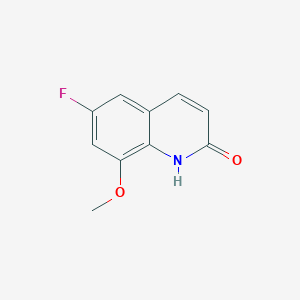
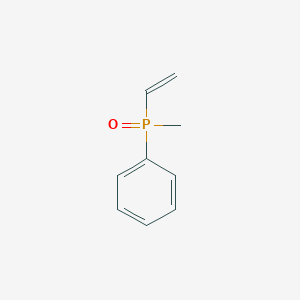
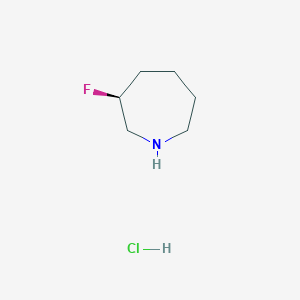
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864163.png)
